2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione
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Overview
Description
Preparation Methods
The synthesis of 2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach involves using 2-iodobenzamides, triphenylphosphine (PPh3), iodine (I2), and formic acid (HCOOH) catalyzed by palladium acetate (Pd(OAc)2) and triethylamine in toluene at reflux . The reaction yields the desired product with a yield ranging from 47% to 95% .
Chemical Reactions Analysis
2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the tributylstannyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and substitution reagents like halogens (e.g., chlorine, bromine) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anticonvulsant and antiepileptic activities.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
N-isoindoline-1,3-dione derivatives:
Indole derivatives: Indole derivatives possess various biological activities and are used in the development of bioactive molecules and pharmaceuticals.
The uniqueness of this compound lies in its specific chemical structure, which includes the tributylstannyl group, providing distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
2-[2-(tributylstannylmethoxy)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10NO3.3C4H9.Sn/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14;3*1-3-4-2;/h2-5H,1,6-7H2;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNIHSRJILGMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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